molecular formula C17H21NO5S B6005654 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide

Cat. No.: B6005654
M. Wt: 351.4 g/mol
InChI Key: QVWCXSDSAIPUMR-UHFFFAOYSA-N
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Description

1-Phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide is a compound that features a phenyl group and a trimethoxyphenyl group connected via a methanesulfonamide linkage

Properties

IUPAC Name

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-21-15-9-14(10-16(22-2)17(15)23-3)11-18-24(19,20)12-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWCXSDSAIPUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide typically involves the reaction of 1-phenylmethanesulfonyl chloride with 3,4,5-trimethoxybenzylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

1-Phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

1-Phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide can be compared with other compounds containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy and antibacterial treatments, respectively.

The uniqueness of 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide lies in its specific structural features and the potential for diverse biological activities, making it a versatile compound for various applications .

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